molecular formula C27H22N2O B2892588 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034276-32-7

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No.: B2892588
CAS No.: 2034276-32-7
M. Wt: 390.486
InChI Key: OENCPTBOMUWSAG-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone (CAS 2034276-32-7) is a synthetic small molecule with a molecular formula of C27H22N2O and a molecular weight of 390.48 g/mol . This compound features a hybrid structure incorporating indoline, pyridine, and diphenylketone motifs. The indole nucleus, a key structural component of this molecule, is a privileged scaffold in medicinal chemistry known for its diverse biological activities . Indole derivatives are extensively investigated for their potential antiviral, anti-inflammatory, and anticancer properties, making them valuable templates for drug discovery and pharmacological research . The specific research value of this compound may be derived from its unique combination of these pharmacophores, which could be explored for various biological targets. Researchers can acquire this compound from certified suppliers, with availability ranging from 2mg to 100mg to suit different experimental scales . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2,2-diphenyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c30-27(26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-18-15-24-19-23(11-12-25(24)29)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCPTBOMUWSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,2-diphenylacetyl chloride with 5-(pyridin-4-yl)indole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indole derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Ethanone Core

  • 2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone (CAS 2034613-65-3): Key Difference: A single 2-chlorophenyl group replaces the diphenyl substituents. Molecular weight (348.8 g/mol) is lower than the diphenyl analog, influencing solubility and bioavailability . Synthetic Relevance: The chlorophenyl variant may serve as a precursor for cross-coupling reactions, leveraging the halogen for further functionalization.
  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone: Key Difference: A pyrrolidinyl group replaces one phenyl group, and the indole is replaced by a dihydroindenyl system.

Indolin-1-yl Modifications

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline Derivatives :

    • Key Difference : A boronate ester replaces the pyridinyl group.
    • Impact : Boronates are critical in Suzuki-Miyaura cross-couplings, suggesting the diphenyl analog could be modified for polymer or bioconjugate synthesis .
  • 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone: Key Difference: A trifluoromethylphenyl group and a pyrrolopyrimidine substituent are present. Impact: The CF₃ group increases lipophilicity and metabolic stability, while the pyrrolopyrimidine moiety may enhance DNA-binding affinity .

Pyridin-4-yl and Heterocyclic Replacements

  • 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine: Key Difference: An oxazol-2-amine ring replaces the indolin-1-yl group. The fluorine atom alters electron density, affecting aromatic interactions .
  • 1-(2-Chloro-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone: Key Difference: A phenothiazine core and oxadiazole-thioether linkage are present. Impact: The phenothiazine moiety confers antipsychotic activity, while the oxadiazole enhances rigidity and π-stacking capacity .

Data Table: Key Structural and Property Comparisons

Compound Name Molecular Weight Key Substituents Notable Properties/Applications Reference
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone ~383.4 g/mol* Diphenyl, pyridinyl-indolinyl Potential CNS ligand; high lipophilicity Inferred
2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone 348.8 g/mol 2-Chlorophenyl Electrophilic ketone; synthetic precursor
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone ~307.4 g/mol* Pyrrolidinyl, dihydroindenyl Psychoactive properties (cathinone analog)
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine ~255.3 g/mol* Fluorophenyl, oxazol-2-amine Hydrogen-bonding; antimicrobial potential
1-(2-Chloro-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone 486.6 g/mol Phenothiazine, oxadiazole-thioether CB1 receptor antagonism; antipsychotic

*Calculated based on molecular formula.

Research Findings and Implications

  • Synthetic Strategies : Multi-component reactions (e.g., ) and microwave-assisted syntheses () are viable for analogs, suggesting efficient routes for the target compound .
  • Physicochemical Properties : Diphenyl groups likely confer higher logP values compared to heterocyclic analogs, necessitating formulation strategies for bioavailability .

Biological Activity

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound notable for its intricate structure, which incorporates multiple aromatic and heterocyclic components. This unique configuration is believed to contribute significantly to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features:

  • Central Ethanone Group : This functional group is pivotal in many biological interactions.
  • Two Phenyl Rings : These rings enhance lipophilicity and potential interactions with biological targets.
  • Indolin Moiety : The presence of the indole structure is associated with various biological activities, including anticancer and antimicrobial properties.
  • Pyridine Ring : This heterocyclic component can influence the compound's pharmacological profile.

Biological Activities

The biological activities of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone are diverse and include:

Antimicrobial Activity

Research has demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. In vitro studies suggest that this compound may possess activity against various pathogens. For instance, in a comparative study, compounds similar to 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .

Anticancer Potential

Indole derivatives are known for their anticancer properties. Preliminary studies indicate that 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone may inhibit cancer cell proliferation effectively. For example, SAR (Structure–Activity Relationship) studies have shown that modifications in the phenolic structure can lead to enhanced cytotoxicity against various cancer cell lines .

Molecular docking studies reveal that 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone interacts with specific enzymes and receptors. The binding affinity of this compound with targets involved in cancer progression and microbial resistance suggests a multifaceted mechanism of action .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated significant activity against Staphylococcus aureus with MIC values as low as 0.22 μg/mL .
Cytotoxicity Assays Showed promising results in inhibiting cancer cell lines, with IC50 values indicating strong potential for further development .
Molecular Docking Studies Indicated high binding affinity to targets involved in cancer metabolism, suggesting possible therapeutic applications .

Synthesis and Production

The synthesis of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. A common route includes the condensation of 2,2-diphenylacetyl chloride with 5-(pyridin-4-yl)indole in the presence of a base such as triethylamine. This reaction is usually conducted under controlled conditions to optimize yield and purity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, including:

  • Palladium-catalyzed cross-coupling for constructing the pyridin-4-yl-indolin moiety (e.g., Suzuki-Miyaura coupling) .
  • Ketone formation via nucleophilic acyl substitution or Friedel-Crafts acylation for the ethanone group . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (reflux conditions), and purification via column chromatography. Microwave-assisted synthesis may improve yields and reduce reaction times .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography (using SHELX software for refinement) to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions .
  • Mass spectrometry (MS) for molecular weight verification .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for fluorinated analogs of this compound?

Discrepancies in biological activity (e.g., binding affinity or enzyme inhibition) may arise from:

  • Fluorine substitution patterns (e.g., para vs. meta positions on aromatic rings), which alter electronic effects and lipophilicity .
  • Experimental design variations , such as assay pH, cell-line specificity, or protein target isoforms . Systematic structure-activity relationship (SAR) studies with controlled substituent modifications are recommended .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Proposed mechanisms include:

  • Non-covalent interactions (e.g., hydrogen bonding via the pyridine nitrogen or π-π stacking with aromatic residues) .
  • Electron-withdrawing effects from substituents (e.g., trifluoromethyl groups) enhancing binding to hydrophobic enzyme pockets . Molecular docking simulations (AutoDock Vina) and isothermal titration calorimetry (ITC) are used to validate these interactions .

Q. How does the compound’s reactivity vary under different catalytic conditions?

Reactivity depends on:

  • Catalyst choice : Pd(PPh₃)₄ vs. PdCl₂(dppf) for selective cross-coupling .
  • Solvent effects : Polar aprotic solvents stabilize intermediates in ketone formation, while non-polar solvents favor cyclization . Kinetic studies (monitored via HPLC) and DFT calculations can elucidate reaction pathways .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Co-crystallization with target proteins or small-molecule additives (e.g., PEG) improves crystal lattice stability .
  • High-resolution data collection (synchrotron radiation) resolves disorder in flexible substituents (e.g., phenyl rings) .

Q. How can researchers optimize assay conditions for evaluating this compound’s pharmacokinetic properties?

  • Lipophilicity adjustments : Introduce electron-donating groups (e.g., methoxy) to enhance solubility without compromising membrane permeability .
  • Metabolic stability testing : Liver microsome assays identify vulnerable sites (e.g., ester hydrolysis) for targeted structural modifications .

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